(4-ヒドロキシ-3-ヨード-5-ニトロフェニル)酢酸

概要

説明

Synthesis Analysis

The synthesis of related compounds often involves multi-step processes, including nitration, iodination, and the introduction of acetic acid functionalities. For instance, compounds like ethyl 2-cyano-2-(4-nitrophenylsulfonyloxyimino)acetate have been used in the synthesis of hydroxamic acids and ureas from carboxylic acids through processes like Lossen rearrangement, demonstrating the complexity and versatility of synthetic routes in this chemical space (Thalluri et al., 2014).

Molecular Structure Analysis

The molecular structure of (4-Hydroxy-3-iodo-5-nitrophenyl)acetic acid, like its analogs, is expected to exhibit specific orientations of its functional groups relative to the phenyl ring, impacting its reactivity and interaction capabilities. For example, in the molecule of 4-(Acetylamino)-3-hydroxy-5-nitrobenzoic acid, dihedral angles between substituent groups and the phenyl moiety have been reported, influencing the compound's crystalline arrangement and hydrogen bonding patterns (Jedrzejas et al., 1995).

Chemical Reactions and Properties

Chemical reactions involving (4-Hydroxy-3-iodo-5-nitrophenyl)acetic acid and its derivatives often involve electrophilic substitution, nucleophilic addition, and hydrolytic processes, dictated by the electron-withdrawing or donating nature of its substituents. For example, electrophilic addition reactions involving similar structures have been explored, showcasing the reactivity of such compounds under various conditions (Benati et al., 1989).

Physical Properties Analysis

The physical properties, including melting points, boiling points, solubility, and crystal structure, are significantly influenced by the molecular architecture of (4-Hydroxy-3-iodo-5-nitrophenyl)acetic acid. Its structural analogs, such as various nitrophenylacetic acid derivatives, have been studied to understand their crystallization behavior and hydrogen bonding, which are critical for determining their physical state and solubility (Ge et al., 2011).

Chemical Properties Analysis

The chemical properties of (4-Hydroxy-3-iodo-5-nitrophenyl)acetic acid, such as acidity, basicity, reactivity towards various chemical reagents, and stability under different conditions, are shaped by its functional groups. Studies on related compounds provide insights into how these properties manifest, particularly in the context of hydrogen bonding and electron distribution within the molecule (Guzei et al., 2010).

科学的研究の応用

医薬品化学: 生体活性分子の合成

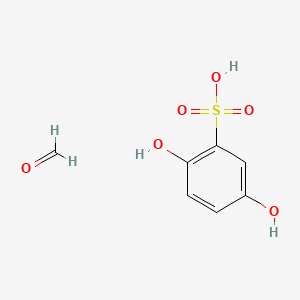

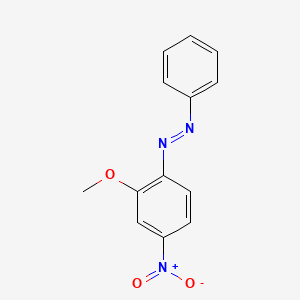

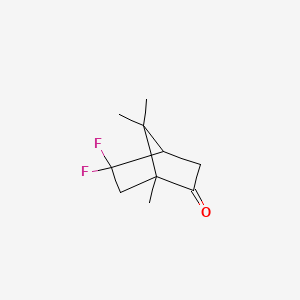

(4-ヒドロキシ-3-ヨード-5-ニトロフェニル)酢酸: は、複雑な生体活性分子の合成において医薬品化学で使用されます。 ニトロ基や酢酸基などの反応性官能基により、選択的な修飾が可能となり、標的治療薬の開発につながります {svg_1}.

生化学: 抗体とタンパク質の相互作用に関する研究

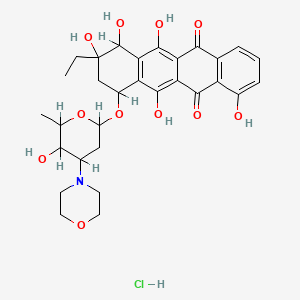

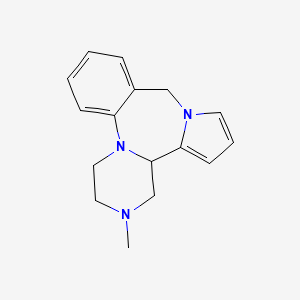

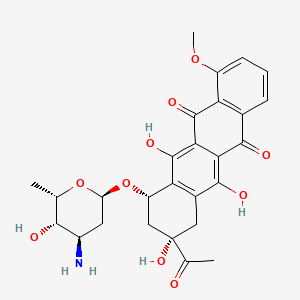

生化学では、この化合物は抗体とタンパク質の相互作用を研究するために使用されます。 ヨウ素原子は、生体系での追跡のために放射性標識として使用できます。一方、ニトロ基は電子移動反応に関与できます。これは、酵素のメカニズムを理解する上で重要です {svg_2}.

薬理学: 薬物設計と開発

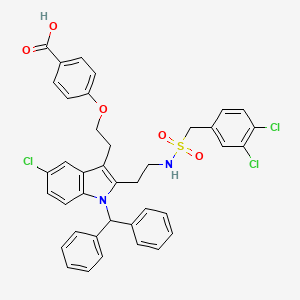

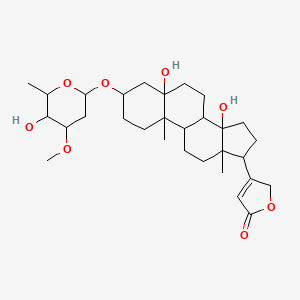

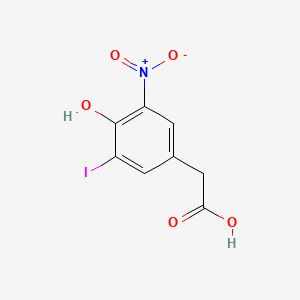

薬理学的に、(4-ヒドロキシ-3-ヨード-5-ニトロフェニル)酢酸は、薬物設計における前駆体となりえます。 その構造的成分は、特定のアミノ酸残基を模倣することができ、酵素阻害剤や受容体モジュレーターの開発に役立ちます {svg_3}.

化学合成: 複雑な分子の構成要素

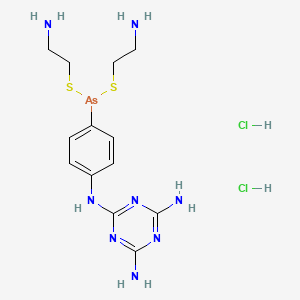

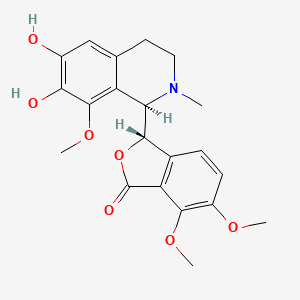

この化合物は、化学合成における汎用性の高い構成要素として役立ちます。 複数の置換基を持つ芳香族環は、様々な化学反応を通してより複雑な有機化合物を構築するための足場を提供します {svg_4}.

材料科学: 機能性材料の合成

材料科学において、(4-ヒドロキシ-3-ヨード-5-ニトロフェニル)酢酸は、機能性材料の合成に貢献できます。 ポリマーや表面と安定な共有結合を形成する能力を利用して、特定の特性を持つ高度な材料を作成することができます {svg_5}.

分析化学: クロマトグラフィーと分光法

分析的に、ニトロ基による化合物特有のUV/Vis吸収スペクトルは、クロマトグラフィーにおける標準物質として適しています。 さらに、ヨウ素含有量は、質量分析法による分子量決定に役立ちます {svg_6}.

環境化学: トレーサー研究

(4-ヒドロキシ-3-ヨード-5-ニトロフェニル)酢酸のヨウ素原子は、環境化学研究におけるトレーサーとして機能します。 汚染物質の移動を追跡し、環境におけるその運命と輸送を研究するために使用できます {svg_7}.

有機エレクトロニクス: 半導体と太陽電池

最後に、有機エレクトロニクス分野では、化合物の芳香族構造と電子吸引基は、半導体および太陽電池材料の開発において有利です。 これらの材料は、効率的な有機電子デバイスの開発に不可欠です {svg_8}.

Safety and Hazards

When handling “(4-Hydroxy-3-iodo-5-nitrophenyl)acetic acid”, it is recommended to avoid breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

作用機序

Mode of Action

The mode of action of (4-Hydroxy-3-iodo-5-nitrophenyl)acetic acid is currently unknown due to the lack of specific studies on this compound .

Biochemical Pathways

It is known that the compound is a derivative of nitrophenols , which are known to interact with various biochemical pathways.

特性

IUPAC Name |

2-(4-hydroxy-3-iodo-5-nitrophenyl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6INO5/c9-5-1-4(3-7(11)12)2-6(8(5)13)10(14)15/h1-2,13H,3H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPWFDZXSCIFGNO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1[N+](=O)[O-])O)I)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6INO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70181057 | |

| Record name | Nitrohydroxyiodophenylacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70181057 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

323.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

2646-51-7 | |

| Record name | 4-Hydroxy-3-iodo-5-nitrobenzeneacetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2646-51-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Nitrohydroxyiodophenylacetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002646517 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nitrohydroxyiodophenylacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70181057 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: Why is (4-Hydroxy-3-iodo-5-nitrophenyl)acetic acid, often abbreviated as NIP, used in immunological studies?

A1: (4-Hydroxy-3-iodo-5-nitrophenyl)acetic acid, or NIP, serves as a hapten, a small molecule that can elicit an immune response when conjugated to a larger carrier molecule like a protein. [, ] NIP itself is too small to activate the immune system, but when attached to a carrier, it forms a complex that B cells can recognize. Researchers often use NIP conjugates to investigate fundamental immunological processes, such as:

Q2: The research paper mentions "chimeric ovine-murine IgE anti-NIP antibodies." What does this mean and what is its significance?

A2: Researchers successfully created antibodies with specificities not found naturally by combining genetic material from different species. [] In this case, they developed a "chimeric" antibody containing the antigen-binding region (V region) from a mouse antibody specific for NIP and the constant region (C region) from a sheep IgE antibody. This achievement is significant for several reasons:

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(1S,2R,5R,6S,9S,10R,13S,14S)-12-(hydroxymethyl)-2,9-dimethyl-6-propan-2-yltricyclo[8.4.0.05,14]tetradec-11-ene-1,13-diol](/img/structure/B1198702.png)